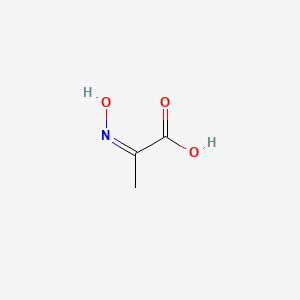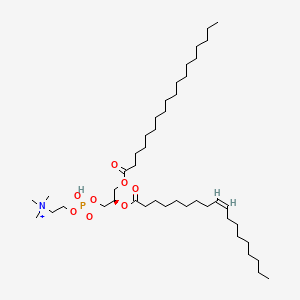
L-alpha-1-Stearoyl-2-oleoylphosphatidylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine(1+) is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the phosphatidyl acyl groups at positions 1 and 2 are stearoyl and oleoyl respectively. It is a conjugate acid of a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine.
Wissenschaftliche Forschungsanwendungen
1. Cardiac Effects and ANP Release
L-alpha-1-Stearoyl-2-oleoylphosphatidylcholine (SOPC) has been studied for its effects on the heart, particularly in relation to atrial natriuretic peptide (ANP) release. SOPC showed an attenuation of lysophosphatidylcholine-induced suppression of ANP release from hypertrophied atria. This suggests potential implications for heart disease treatment or prevention (Han et al., 2004).
2. Inflammatory Diseases and Colitis
Research has indicated that SOPC plays a role in inflammatory responses. For example, a study found that hepatic downregulation of stearoyl-CoA desaturase 1, which affects SOPC levels, exacerbates inflammation and acute colitis. This points to potential therapeutic applications of SOPC in treating inflammatory diseases (Chen et al., 2008).
3. Bilayer Phase Behavior
SOPC's role in the bilayer phase transitions of mixed-chain phosphatidylcholines has been studied. This research is crucial in understanding cell membrane dynamics and could have implications in the development of novel drug delivery systems or in understanding cellular processes (Tada et al., 2009).
4. Experimental Sepsis
SOPC has been shown to have protective effects against lethal sepsis by inhibiting endotoxin-induced release of proinflammatory cytokines. This could lead to new treatments for sepsis and related conditions (Chen et al., 2005).
5. Cholesterol-Rich Domains
The interaction of SOPC with cholesterol has been examined, revealing insights into how cholesterol-rich domains in biological membranes are formed and maintained. This has significant implications for understanding cholesterol's role in various diseases, including cardiovascular diseases (Epand et al., 2001).
6. Endotoxin-Induced Caspase-11 Activation
Stearoyl lysophosphatidylcholine, closely related to SOPC, has been found to inhibit endotoxin-induced caspase-11 activation, which could have implications for sepsis treatment and understanding innate immune responses (Li et al., 2017).
7. Oxidative Modifications
Studies on SOPC have also focused on its susceptibility to oxidative modifications, which is vital in understanding the stability and functionality of cellular membranes, especially in the context of oxidative stress and related disorders (Grandois et al., 2010).
8. Cellular Signaling and Membrane Dynamics
Research has explored how SOPC interacts with other molecules to influence membrane dynamics and cellular signaling, which is crucial for understanding cell behavior and for developing new therapeutic strategies (Subczynski et al., 2003).
Eigenschaften
Molekularformel |
C44H87NO8P+ |
|---|---|
Molekulargewicht |
789.1 g/mol |
IUPAC-Name |
2-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/p+1/b23-21-/t42-/m1/s1 |
InChI-Schlüssel |
ATHVAWFAEPLPPQ-VRDBWYNSSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
1-SOPC 1-stearoyl-2-oleoyl lecithin 1-stearoyl-2-oleoyl-sn-3-glycerophosphocholine 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (E)-isomer 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (R-(Z))-isomer 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (S-(Z))-isomer 1-steroyl-2-oleoylphosphatidylcholine SOPC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


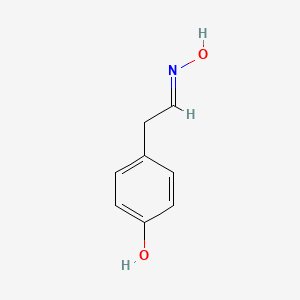

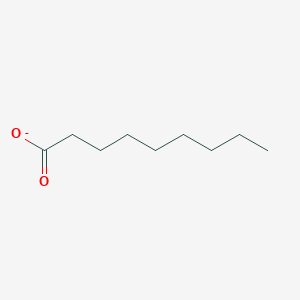
![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231139.png)
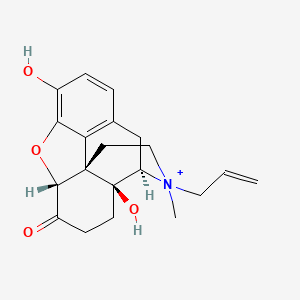
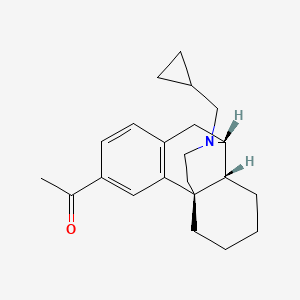


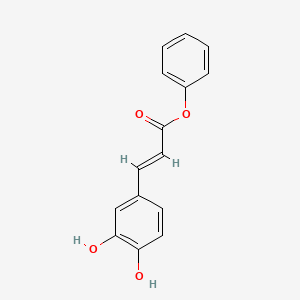
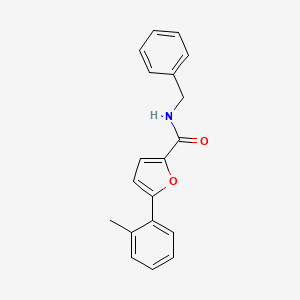
![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)

